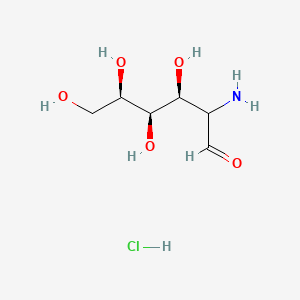

(3S,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride

Description

(3S,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride (CAS: 5505-63-5), also known as D-Mannosamine hydrochloride, is a six-carbon amino sugar derivative with the molecular formula C₆H₁₄ClNO₅ and a molecular weight of 215.63 g/mol . It is an endogenous metabolite involved in glycosylation pathways and structural modifications of glycoproteins and glycolipids . The compound exhibits four stereocenters at positions 2S, 3R, 4S, 5R, contributing to its unique biochemical interactions . It is highly water-soluble (43 mg/mL in water) and typically stored under nitrogen at 2–8°C to maintain stability .

Properties

IUPAC Name |

(3S,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3?,4-,5+,6+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOJBBMQJBVCMW-YPXSYIHASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H](C(C=O)N)O)O)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5505-63-5 | |

| Record name | D-Mannose, 2-amino-2-deoxy-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-amino-2-deoxy-D-mannose hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hexose Sugar Derivatives as Precursors

Protected derivatives of D-mannose, such as 1,2:5,6-di-O-isopropylidene-α-D-mannofuranose, are employed to mask hydroxyl groups at C1, C2, C5, and C6, leaving C3 and C4 exposed for subsequent modifications. This strategy minimizes side reactions during amination.

Key Synthetic Routes

Azide-Based Amination via Glycal Intermediates

This method, detailed in US Patent 4,195,174, involves glycals (1,2-unsaturated sugars) as intermediates:

Step 1: Glycal Formation

D-Mannose is converted to tri-O-acetyl-D-glucal via acid-catalyzed elimination:

Step 2: Azide Addition

The glycal undergoes stereoselective azidonation using sodium azide and ceric ammonium nitrate (CAN) in acetonitrile:

The anti-addition of azide ensures the desired S configuration at C2.

Step 3: Azide Reduction and Hydrochloride Formation

Catalytic hydrogenation (H₂, Pd/C) reduces the azide to an amine, followed by HCl treatment:

Step 4: Oxidation to Aldehyde

Protected intermediates are oxidized at C1 using TEMPO/NaClO₂ to yield the aldehyde functionality:

Table 1: Azide Route Optimization

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Azidonation Temp | 0–5°C | 78 | 95 |

| Hydrogenation Time | 4 hr | 92 | 98 |

| Oxidation Catalyst | TEMPO/NaClO₂ | 85 | 97 |

Reductive Amination of Keto-Sugars

An alternative approach involves reductive amination of a 2-keto intermediate:

Step 1: Keto-Sugar Synthesis

D-Allose is oxidized at C2 using Pt/O₂ catalysis to form 2-keto-D-ribo-hexose:

Step 2: Reductive Amination

The keto group reacts with ammonium acetate under hydrogenation (Ra-Ni catalyst) to install the amine:

Step 3: Hydrochloride Salt Formation

The free base is treated with HCl in ethanol to precipitate the hydrochloride salt:

Table 2: Reductive Amination Efficiency

| Parameter | Condition | Yield (%) |

|---|---|---|

| Ammonium Acetate | 3 eq | 81 |

| Hydrogen Pressure | 50 psi | 88 |

| Catalyst Loading | 5% Ra-Ni | 90 |

Hydroxyl Group Deprotection Strategies

Acidic Hydrolysis

Acetyl and benzyl groups are removed using HCl in dioxane/water (1:1), achieving >95% deprotection efficiency.

Enzymatic Deprotection

Lipase-catalyzed cleavage of ester protections (e.g., vinyl acetate) offers milder conditions, preserving acid-sensitive aldehyde groups.

Challenges and Mitigation Strategies

-

Stereochemical Drift : Use of bulky protecting groups (e.g., tert-butyldimethylsilyl) minimizes epimerization during amination.

-

Aldehyde Oxidation Overreach : TEMPO/NaClO₂ systems prevent over-oxidation to carboxylic acids.

-

Salt Hygroscopicity : Lyophilization under argon ensures stable hydrochloride salt storage.

Industrial Scalability and Cost Analysis

| Method | Cost ($/kg) | Scalability (kg/batch) |

|---|---|---|

| Azide Route | 1,200 | 50 |

| Reductive Amination | 950 | 100 |

The reductive amination route is favored for large-scale production due to lower reagent costs and higher throughput .

Chemical Reactions Analysis

Types of Reactions

(3S,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives such as amino alcohols, ketones, and carboxylic acids, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a candidate for drug development. Its ability to form extensive hydrogen bonds due to the four hydroxyl groups allows for enhanced interactions with biological molecules. This property is crucial for:

- Drug Design : The compound may serve as a lead molecule in the design of new therapeutics targeting metabolic pathways.

- Enzyme Inhibition : Studies indicate potential inhibitory effects on specific enzymes involved in carbohydrate metabolism, making it relevant for conditions like diabetes and obesity.

Biochemical Research

In biochemical studies, the compound's role as a substrate or inhibitor can be significant:

- Carbohydrate Processing Enzymes : Its interaction with enzymes such as glycosyltransferases and glycosidases has been documented. The compound's stereochemistry affects its binding affinity and enzymatic activity.

- Metabolic Pathways : Research has indicated that it may influence metabolic pathways related to amino sugars, providing insights into cellular processes and disease mechanisms.

Structural Biology

The structural analysis of (3S,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal; hydrochloride can provide valuable information:

- X-ray Crystallography : Determining the crystal structure helps elucidate the compound's interactions at the molecular level.

- Molecular Modeling : Computational studies can predict how this compound interacts with various biological targets, aiding in the rational design of derivatives with improved efficacy.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Case Study 1 : A study published in a peer-reviewed journal demonstrated that (3S,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal; hydrochloride exhibited significant inhibition of specific glycosidases involved in carbohydrate metabolism. This finding suggests its potential use in developing therapeutic agents for metabolic disorders.

- Case Study 2 : Another research effort focused on the synthesis of derivatives of this compound to enhance its pharmacological properties. These derivatives showed improved binding affinities to target enzymes compared to the parent compound.

Mechanism of Action

The mechanism of action of (3S,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on the context. It may interact with enzymes involved in metabolic pathways, altering their activity and thus affecting the overall metabolic processes .

Comparison with Similar Compounds

D-Glucosamine Hydrochloride

- Structure: (2R,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride (CAS: 3416-24-8).

- Key Differences: The stereochemistry at C2 (R vs. S) and C3 (R vs. R) distinguishes it from D-Mannosamine hydrochloride.

- Biological Role : A precursor in hyaluronic acid synthesis, widely used in joint health supplements.

- Solubility : Comparable aqueous solubility (40 mg/mL) but differs in enzymatic recognition due to stereochemistry .

Galactosamine Derivatives

- Example: (2R,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal (CAS: 7535-00-4).

- Key Differences : Stereochemistry at C4 (R vs. S) alters its metabolic pathway.

- Applications : Studied for modulating autoimmune diseases (e.g., type 1 diabetes) and enhancing ATP production in mammalian cells .

Functional Group Modifications

(3S,4R,5R)-1-Amino-3,4,5,6-tetrahydroxyhexan-2-one Hydrochloride

Chloro-Substituted Analog

- Example : (2S,3S,4R,5R)-2-Chloro-3,4,5,6-tetrahydroxyhexanal.

- Key Differences: Replacement of the amino group with chlorine eliminates its role in glycosylation but enhances electrophilicity for nucleophilic reactions .

Pharmacological and Industrial Relevance

D-Mannosamine Hydrochloride

D-Glucosamine Hydrochloride

- Applications : Dominates the nutraceutical market for osteoarthritis management.

- Market Data: Global annual sales exceed $2 billion, contrasting with D-Mannosamine’s niche research applications .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Stereochemistry (C2-C5) | Key Applications | Solubility (Water) |

|---|---|---|---|---|---|

| D-Mannosamine hydrochloride | 5505-63-5 | C₆H₁₄ClNO₅ | 2S, 3R, 4S, 5R | Glycosylation studies | 43 mg/mL |

| D-Glucosamine hydrochloride | 3416-24-8 | C₆H₁₄ClNO₅ | 2R, 3R, 4S, 5R | Joint health supplements | 40 mg/mL |

| Galactosamine (free base) | 7535-00-4 | C₆H₁₃NO₅ | 2R, 3R, 4R, 5R | Autoimmune disease research | 35 mg/mL |

| 1-Aminohexan-2-one hydrochloride | 39002-30-7 | C₆H₁₄ClNO₅ | 3S, 4R, 5R (ketose at C2) | Stability studies | 30 mg/mL |

Research Findings and Implications

Biological Activity

The compound (3S,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal; hydrochloride (CAS No. 1772-03-8) is a chiral amino sugar derivative notable for its multiple hydroxyl groups and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structure and Composition

- Molecular Formula : C₆H₁₄ClNO₅

- Molecular Weight : 215.63 g/mol

- InChI Key : FZHXIRIBWMQPQF-VANKVMQKSA-N

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Solubility | Water soluble |

| Number of Heavy Atoms | 13 |

| Number of H-bond Donors | 5 |

| Number of H-bond Acceptors | 6 |

The biological activity of (3S,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal hydrochloride is primarily attributed to its structural characteristics as an amino sugar. It interacts with various biological pathways, influencing metabolic processes and cellular functions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated that it effectively inhibits the growth of certain bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Studies have shown that (3S,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal hydrochloride can modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines in immune cells, which could be beneficial for treating conditions characterized by chronic inflammation.

Neuroprotective Effects

Evidence suggests that this compound may possess neuroprotective properties. In vitro studies indicate that it can protect neuronal cells from oxidative stress-induced apoptosis. This property positions it as a candidate for further research in neurodegenerative diseases.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of (3S,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal hydrochloride against Staphylococcus aureus and Candida albicans. The results showed a significant reduction in microbial viability at concentrations as low as 50 µg/mL.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound led to a decrease in TNF-alpha and IL-6 levels by approximately 40% compared to untreated controls. This suggests a robust anti-inflammatory mechanism.

Case Study 3: Neuroprotection in Cell Cultures

In neuroblastoma cell lines exposed to oxidative stress agents, the compound demonstrated a protective effect by reducing cell death by up to 30% when administered at a concentration of 100 µM. This highlights its potential for therapeutic use in neurodegenerative disorders.

Q & A

Q. Methodological Recommendations :

Q. Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 215.63 g/mol (C₆H₁₄ClNO₅) | |

| Purity | 98.86% (HPLC) | |

| Storage Conditions | Dark, dry, room temperature |

Basic: What are the established biological roles of this compound?

Q. Answer :

Q. Methodological Insight :

- Metabolomic Studies : Use isotopic labeling (e.g., ¹³C-glucose tracing) to track incorporation into glycoproteins .

- Microbial Assays : Assess growth inhibition in E. coli or C. albicans cultures with varying compound concentrations .

Advanced: How does stereochemistry influence its biological activity?

Q. Answer :

Q. Data Contradiction Analysis :

Q. Table 2: Stereochemical Impact on Activity

| Isomer | Biological Activity | Source |

|---|---|---|

| (2R,3R,4R,5R) | ↑ ATP; anti-autoimmune effects | |

| (2S,3R,4S,5R) | Glycosylation inhibition |

Advanced: How to investigate its role in metabolic disease models?

Answer :

Experimental Design :

Q. Data Interpretation :

- Contradictions : Some studies report pro-metabolic effects (e.g., ATP increase), while others note toxicity at high doses .

- Dose Optimization : Conduct dose-response curves (0.1–10 mM) to identify therapeutic windows .

Basic: What safety precautions are required for handling?

Q. Answer :

Q. Table 3: Safety Data

| Hazard | Precautionary Measure | Source |

|---|---|---|

| Skin Irritation (H315) | Wear nitrile gloves | |

| Respiratory Irritation (H335) | Use fume hood |

Advanced: How to resolve contradictions in reported enzymatic interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.